molecular formula C3H3BrO4 B139228 BROMO PROPOINIC ACID CAS No. 600-31-7

BROMO PROPOINIC ACID

Cat. No.: B139228
CAS No.: 600-31-7
M. Wt: 182.96 g/mol
InChI Key: VBZOUUJVGADJBK-UHFFFAOYSA-N
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Description

BROMO PROPOINIC ACID, also known as bromomalonic acid, is a derivative of malonic acid where one of the hydrogen atoms on the methylene group is replaced by a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

BROMO PROPOINIC ACID, can be synthesized through the bromination of malonic acid or its esters. A common method involves the reaction of malonic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically proceeds under mild conditions, with the bromine substituting one of the hydrogen atoms on the methylene group.

Industrial Production Methods

Industrial production of propanedioic acid, bromo-, often involves the bromination of diethyl malonate. This process is carried out in large-scale reactors where diethyl malonate is treated with bromine in the presence of a suitable catalyst. The reaction is carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

BROMO PROPOINIC ACID, undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hydroxy derivatives.

    Reduction Reactions: The compound can be reduced to malonic acid using reducing agents like zinc and hydrochloric acid.

    Decarboxylation Reactions: Under thermal conditions, propanedioic acid, bromo-, can lose a carbon dioxide molecule to form bromoacetic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Zinc powder and hydrochloric acid.

    Decarboxylation: Heating the compound to temperatures above 100°C.

Major Products

    Substitution: Hydroxy derivatives.

    Reduction: Malonic acid.

    Decarboxylation: Bromoacetic acid.

Scientific Research Applications

BROMO PROPOINIC ACID, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of various esters and amides.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of propanedioic acid, bromo-, involves its reactivity as a brominated compound. The bromine atom makes the methylene group more reactive, facilitating nucleophilic substitution reactions. The compound can also undergo decarboxylation, where the carboxyl group is removed as carbon dioxide, leaving behind a more reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: The parent compound of propanedioic acid, bromo-, without the bromine substitution.

    Diethyl Malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.

    Bromoacetic Acid: A simpler brominated carboxylic acid.

Uniqueness

BROMO PROPOINIC ACID, is unique due to the presence of the bromine atom, which significantly alters its reactivity compared to malonic acid

Properties

IUPAC Name

2-bromopropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZOUUJVGADJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334777
Record name Propanedioic acid, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-31-7
Record name Propanedioic acid, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 600-31-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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